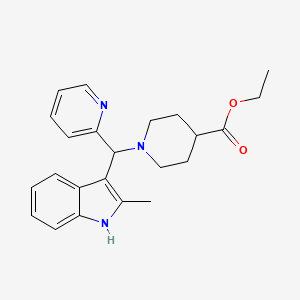

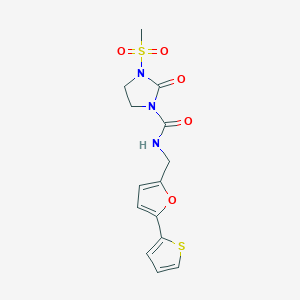

![molecular formula C27H30N6 B2484388 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 1019106-84-3](/img/structure/B2484388.png)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds similar to the query involves complex organic reactions, including three-component condensations and nucleophilic substitution reactions. For example, compounds have been synthesized using reactions involving hydrazine hydrate, aryl aldehydes, malononitrile, or barbituric acid with various catalysts in eco-friendly solvents, demonstrating the diversity and complexity of synthetic approaches used for these compounds (Mir et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively analyzed using X-ray crystallography, revealing intricate details about their crystal packing and intermolecular interactions. For example, compounds have exhibited significant intermolecular hydrogen bonding, contributing to their stability and molecular packing characteristics (Naveen et al., 2015).

科学的研究の応用

Synthesis and Antibacterial Efficacy

A study by Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, including derivatives similar in structure to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine, showed potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, one derivative exhibited superior antibacterial efficacies with minimal inhibitory concentration (MIC) values indicating strong activity against E. coli, S. aureus, and S. mutans strains. It also displayed more effective biofilm inhibition activities than the reference antibiotic Ciprofloxacin, alongside excellent inhibitory activities against the MurB enzyme, a target for antibacterial drug development (Mekky & Sanad, 2020).

Molecular Structure Investigations

Another research effort by Shawish et al. (2021) involved synthesizing s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, which are structurally related to the compound . This study focused on molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. It analyzed intermolecular interactions and electronic properties, highlighting the significance of such derivatives in understanding molecular interactions and designing potential pharmaceutical agents (Shawish et al., 2021).

Anticancer and Anti-Lipoxygenase Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, compounds that share a related core structure with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, revealing a structure-activity relationship indicative of their potential as anticancer and anti-inflammatory agents. Certain derivatives demonstrated significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, as well as promising 5-lipoxygenase inhibitory effects, which could inform the development of new therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

特性

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6/c1-20-19-25(29-27(28-20)33-22(3)18-21(2)30-33)31-14-16-32(17-15-31)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,26H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLJYDHMFXIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

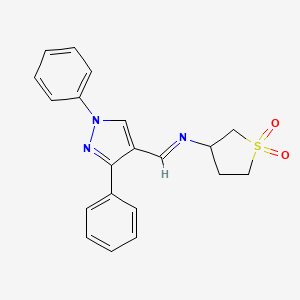

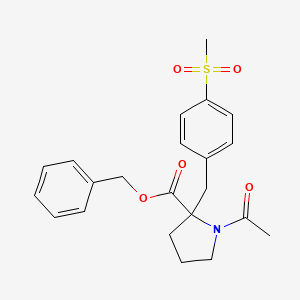

![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

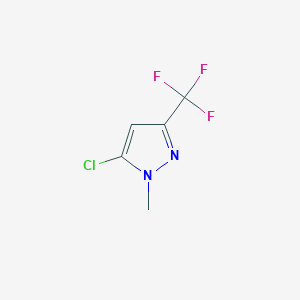

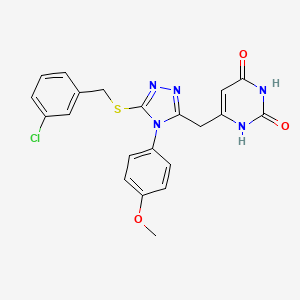

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

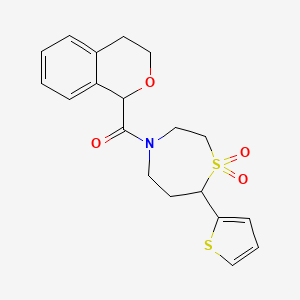

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)